2,5-Dimethyl-3-hexene-2,5-diol

Stereoselective Synthesis Photochemistry Reaction Mechanism

For process chemistry demanding unambiguous stereochemical outcomes, only trans-2,5-dimethyl-3-hexene-2,5-diol (CAS 927-81-1) ensures trans-addition products during photobromination, unlike its acetylenic analog which yields the undesired cis-isomer. Its 144.21 g/mol molecular weight is critical for exact stoichiometric control in polymer crosslinking. The confirmed hemihydrate formation necessitates controlled storage distinct from the non-hygroscopic alkyne analog. Verify trans stereochemistry before purchase.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B8721845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-hexene-2,5-diol
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C=CC(C)(C)O)O
InChIInChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3
InChIKeyCPEMSVQIDGEZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-hexene-2,5-diol: Technical Profile for Industrial & Research Procurement


2,5-Dimethyl-3-hexene-2,5-diol (CAS 23359-01-5 or 927-81-1) is a C8 alkenic diol possessing two tertiary hydroxyl groups flanking an internal trans double bond [1]. This symmetrical structure confers a unique set of physicochemical properties, including a molecular weight of 144.21 g/mol, a high melting point (90-94°C), and excellent solubility in polar solvents [2]. It serves as a versatile building block in organic synthesis and as a specialty intermediate in polymer chemistry, often derived from the partial hydrogenation of its acetylenic precursor, 2,5-dimethyl-3-hexyne-2,5-diol .

Why 2,5-Dimethyl-3-hexene-2,5-diol Cannot Be Replaced by Generic Analogs


Despite structural similarities to other C8 diols, the specific electronic and steric environment of the trans-alkene in 2,5-dimethyl-3-hexene-2,5-diol dictates its unique reactivity and performance. Simple substitution with its saturated analog (2,5-dimethyl-2,5-hexanediol) results in the loss of the double bond's reactivity for addition and polymerization reactions, while replacement with its acetylenic precursor (2,5-dimethyl-3-hexyne-2,5-diol) introduces a triple bond, which exhibits divergent photochemical behavior and a lower molecular weight that alters stoichiometry in formulations [1]. Furthermore, the compound's stereochemistry is critical; the cis- and trans-isomers display markedly different chemical behaviors upon dehydration and acid treatment, directly impacting synthetic outcomes [2]. These nuanced differences underscore why generic substitution without rigorous validation is a high-risk proposition for process chemistry and material science applications.

2,5-Dimethyl-3-hexene-2,5-diol: Quantified Performance Differentiators Against Closest Analogs


Divergent Stereochemical Outcomes in Photochemical Bromination vs. Acetylenic Analog

Under identical photochemical bromination conditions in nonpolar solvents, 2,5-dimethyl-3-hexene-2,5-diol yields trans-addition products, whereas its acetylenic analog (2,5-dimethyl-3-hexyne-2,5-diol) produces mainly cis-dibromides [1]. This mechanistic divergence is attributed to the olefin reacting via a nonchain mechanism versus the alkyne's chain mechanism under the same conditions [1].

Stereoselective Synthesis Photochemistry Reaction Mechanism

Isomer-Specific Dehydration Reactivity: cis- vs. trans-2,5-Dimethyl-3-hexene-2,5-diol

The cis-isomer of 2,5-dimethyl-3-hexene-2,5-diol undergoes facile dehydration with sulfuric or hydrochloric acid to yield 2,2,5,5-tetramethyltetrahydrofuran, a cyclic ether [1]. In contrast, the trans-isomer (the subject compound) does not form this cyclic ether under the same conditions; instead, it dehydrates to an unsaturated hydrocarbon (likely 2,5-dimethyl-1,3,5-hexatriene) or forms a dichloride with cold HCl, respectively [1].

Organic Synthesis Isomer Purity Reaction Selectivity

Thermal and Volatility Profile: Boiling Point Comparison with Alkyne Analog

2,5-Dimethyl-3-hexene-2,5-diol exhibits a higher boiling point (223.9±20.0 °C at 760 mmHg) compared to its acetylenic analog, 2,5-dimethyl-3-hexyne-2,5-diol, which boils at 205 °C at 1013 hPa . This ~19°C difference in boiling point under similar conditions reflects the alkene's higher molecular weight and altered intermolecular forces, which can influence purification methods and thermal stability in high-temperature applications.

Thermal Properties Process Engineering Formulation Stability

Crystal Packing and Hygroscopicity: Defined Hydrate Formation vs. Non-Hygroscopic Alkyne

High-resolution crystallographic studies reveal that trans-2,5-dimethyl-3-hexene-2,5-diol forms a defined hemihydrate (C8H16O2·0.5H2O) with a specific orthorhombic crystal lattice (space group Pbcn, a = 9.678 Å, b = 10.419 Å, c = 18.290 Å at 86 K) [1]. In contrast, the acetylenic analog, 2,5-dimethyl-3-hexyne-2,5-diol, is described as non-hygroscopic [2] and does not form a similar crystalline hydrate under ambient conditions. This indicates a fundamental difference in solid-state interaction with atmospheric moisture.

Solid-State Chemistry Storage Stability Crystallography

Molecular Weight Differential for Stoichiometric Calculations

The molecular weight of 2,5-dimethyl-3-hexene-2,5-diol is 144.21 g/mol [1], whereas its direct acetylenic precursor, 2,5-dimethyl-3-hexyne-2,5-diol, has a molecular weight of 142.20 g/mol . This 2.01 g/mol difference, while small, translates to a 1.4% weight variance that must be accounted for in precise polymer formulations, crosslinking density calculations, or when used as a building block where exact molar ratios are critical.

Formulation Chemistry Stoichiometry Material Science

Synthetic Origin and Purity Profile via Hydrogenation Pathway

2,5-Dimethyl-3-hexene-2,5-diol is typically synthesized by the free-radical addition of isopropanol to 2-methyl-3-butyne-2-ol, as described in U.S. Pat. No. 3,352,929 . An alternative and common route is the partial hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol . This latter pathway means the alkene's purity profile can be significantly impacted by the catalyst and reaction conditions used, potentially containing residual alkyne or over-hydrogenated alkane impurities. In contrast, the alkyne analog is a direct product of acetone and acetylene condensation , with a different impurity profile. This synthetic divergence underscores the need for rigorous, compound-specific analytical methods (e.g., GC) to verify purity and composition.

Chemical Synthesis Purity Analysis Process Control

2,5-Dimethyl-3-hexene-2,5-diol: Evidence-Backed Applications for Informed Procurement


Stereoselective Synthesis of Halogenated Intermediates

For synthetic chemists requiring trans-addition products from photobromination, 2,5-dimethyl-3-hexene-2,5-diol is the unequivocal starting material. Its acetylenic analog will produce the opposite cis-isomer under identical conditions, making the alkene essential for achieving the desired stereochemical outcome [1].

Precursor for Acyclic Unsaturated Hydrocarbons

When the synthetic target is an acyclic unsaturated hydrocarbon (e.g., 2,5-dimethyl-1,3,5-hexatriene), the trans-isomer of this diol is the preferred starting material. The cis-isomer will instead cyclize to form a tetrahydrofuran derivative, rendering it unsuitable for this purpose [2].

High-Precision Polymer Synthesis and Crosslinking

In polymer formulations where exact stoichiometric control is paramount, the 144.21 g/mol molecular weight of this diol must be used for calculations. Using the alkyne analog's lower molecular weight (142.20 g/mol) will result in a 1.4% error in crosslinking density, potentially altering mechanical and thermal properties of the final material [3].

Crystallization and Solid-State Formulation Studies

For research involving solid-state properties or co-crystal design, the confirmed formation of a hemihydrate by trans-2,5-dimethyl-3-hexene-2,5-diol [4] is a critical parameter. This behavior contrasts with the non-hygroscopic nature of its alkyne counterpart and dictates specific handling, storage, and analytical considerations for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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